Samuraciclib - 1805833-75-3

Samuraciclib

Catalog Number: EVT-269906
CAS Number: 1805833-75-3
Molecular Formula: C22H30N6O
Molecular Weight: 394.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Samuraciclib (ICEC0942) is a potent, orally bioavailable, and selective small-molecule inhibitor of cyclin-dependent kinase 7 (CDK7). [, , , , ] It was discovered at Imperial College London. [] This compound represents a promising candidate for cancer treatment due to its ability to inhibit both cell cycle progression and transcriptional regulation, processes often dysregulated in cancer. [, , , ]

Molecular Structure Analysis

While a detailed molecular structure of Samuraciclib is not explicitly described in the provided papers, crystal structures of Samuraciclib bound to CDK2 have been determined. [] These structures, along with those of the closely related compound ICEC0943 bound to CDK2, have been used to generate models of Samuraciclib binding to its cellular target, CDK7. []

Mechanism of Action
  • Cell Cycle Inhibition: CDK7 activates other CDKs (e.g., CDK1, CDK2) through phosphorylation, driving the cell cycle. Samuraciclib inhibits this phosphorylation, leading to cell cycle arrest, primarily in the G1 phase. [, , , ] This arrest can subsequently induce cellular senescence. []
  • Transcriptional Inhibition: CDK7 phosphorylates RNA polymerase II (Pol II), a crucial step for transcription initiation. Samuraciclib inhibits this phosphorylation, leading to decreased levels of oncogenic transcripts, including c-Myc. [, , , ]

This dual mechanism of action makes Samuraciclib particularly effective against cancers exhibiting "transcriptional addiction" – a reliance on specific transcription factors and pathways for survival. []

Applications
  • Breast Cancer:
    • Effective against both hormone receptor-positive and triple-negative breast cancer (TNBC). [, , , ]
    • Demonstrates synergistic effects with hormonal therapies like tamoxifen in ER-positive models. [, ]
    • Shows potential for overcoming resistance to CDK4/6 inhibitors. [, , , ]
  • Prostate Cancer:
    • Inhibits proliferation and induces apoptosis in castration-resistant prostate cancer (CRPC) models. []
    • Shows promise as a single agent and in combination with antiandrogens like enzalutamide. []
  • Acute Myeloid Leukemia (AML):
    • Potently inhibits the proliferation of AML cell lines and patient-derived cells. []
    • Demonstrates efficacy in an AML xenograft model. []
  • Small Cell Lung Cancer (SCLC):
    • Exhibits anti-proliferative activity in SCLC models. []
    • Induces cell death in patient-derived SCLC spheroid models. []
Future Directions
  • Clinical Trials: Further clinical investigation of Samuraciclib is ongoing to determine its safety, efficacy, and optimal dosing strategies in various cancer types. [, , , , ]
  • Biomarker Development: Identifying predictive biomarkers for Samuraciclib response, such as active mTOR signaling or specific genetic mutations, will be crucial for personalizing treatment and improving patient outcomes. [, , , , ]
  • Combination Therapies: Exploring rational combinations of Samuraciclib with other targeted therapies (e.g., hormonal therapies, CDK4/6 inhibitors, PI3K inhibitors) holds potential for synergistic anti-cancer effects and overcoming resistance mechanisms. [, , , , , ]
  • Resistance Mechanisms: Understanding the mechanisms of acquired resistance to Samuraciclib will be essential for developing strategies to prevent or circumvent resistance and enhance its long-term effectiveness. []

Fulvestrant

Compound Description: Fulvestrant is a selective estrogen receptor degrader (SERD) used in the treatment of hormone receptor-positive (HR+) breast cancer. [, , , , , , ]

Relevance: Multiple studies investigated the use of Fulvestrant in combination with Samuraciclib for the treatment of advanced HR+ breast cancer, particularly in patients who have progressed after CDK4/6 inhibitor treatment. [, , , , , ] Preclinical data suggests potential synergistic effects between these two compounds. []

Tamoxifen

Compound Description: Tamoxifen is a selective estrogen receptor modulator (SERM) widely used in the treatment and prevention of breast cancer. []

Relevance: Research demonstrated that combining Tamoxifen with Samuraciclib resulted in complete growth arrest of estrogen receptor-positive (ER+) tumor xenografts. This finding suggests potential benefits of combining Samuraciclib with hormonal agents like Tamoxifen. []

Elacestrant

Compound Description: Elacestrant is an oral SERD that has shown a significant progression-free survival (PFS) benefit over standard endocrine treatment in ER+/HER2- advanced or metastatic breast cancer patients previously treated with a CDK4/6 inhibitor. []

Relevance: Similar to Fulvestrant, Elacestrant is being investigated in combination with Samuraciclib as a potential treatment strategy for HR+ breast cancer. [] Non-clinical data indicates that the biological mechanisms supporting the combination of Samuraciclib with endocrine therapies like Fulvestrant also apply to Elacestrant. []

Abemaciclib

Compound Description: Abemaciclib is a CDK4/6 inhibitor approved for use in combination with an aromatase inhibitor or Fulvestrant, or as monotherapy, for the treatment of ER+/HER2- advanced or metastatic breast cancer. []

Relevance: Abemaciclib, along with other CDK4/6 inhibitors, is relevant to Samuraciclib research as it addresses a similar patient population: those with HR+ advanced or metastatic breast cancer, often after progressing on a CDK4/6 inhibitor. [, ] Preclinical studies indicate a potential synergistic interaction between Abemaciclib and Samuraciclib in ER+ breast cancer cells. []

Ribociclib

Compound Description: Ribociclib is another CDK4/6 inhibitor approved for use in combination with an aromatase inhibitor or Fulvestrant for the treatment of ER+/HER2- advanced or metastatic breast cancer. []

Relevance: Similar to Abemaciclib, Ribociclib's relevance lies in its use for treating a comparable patient population as Samuraciclib, and preclinical studies suggest potential synergistic effects when combined with Samuraciclib. []

THZ1

Compound Description: THZ1 is a potent and selective covalent inhibitor of CDK7. [, ]

Relevance: THZ1 serves as a comparative CDK7 inhibitor in studies evaluating the efficacy of Samuraciclib, also a CDK7 inhibitor. [, ] These comparisons help to understand the specific benefits and mechanisms of action of Samuraciclib in different cancer models.

ICEC0943

Compound Description: ICEC0943 is a small-molecule inhibitor that selectively inhibits CDK7. []

Relevance: Along with ICEC0942 (Samuraciclib), ICEC0943 was used in a study to understand the selectivity of these inhibitors towards CDK7. [] This research involved structural, biophysical, and modelling approaches to determine the binding modes of these inhibitors to CDK7 and its off-target CDK2.

BS-181

Compound Description: BS-181 is identified as the first selective CDK7 inhibitor and has shown the ability to inhibit breast cancer cell growth both in vitro and in vivo. []

Relevance: BS-181 is a precursor to Samuraciclib in the development of selective CDK7 inhibitors for cancer treatment. [] Samuraciclib was developed based on BS-181, with screening of over a thousand analogs leading to its identification as a clinical candidate.

Palbociclib

Compound Description: Palbociclib is a CDK4/6 inhibitor used in the treatment of HR+, HER2- advanced or metastatic breast cancer. []

Relevance: Palbociclib is relevant to the research on Samuraciclib as it identifies a potential therapeutic strategy for overcoming resistance to Palbociclib. [] Studies demonstrated the effectiveness of combining CDK7 and CDK9 inhibitors, including Samuraciclib, with Palbociclib in Palbociclib-resistant models.

NVP-2

Compound Description: NVP-2 is a potent and selective inhibitor of CDK9. []

Relevance: NVP-2 was used alongside CDK7 inhibitors, including Samuraciclib, to investigate potential therapeutic strategies for endocrine-resistant and Palbociclib-resistant breast cancer. [] Results indicated that NVP-2, in combination with CDK7 inhibitors, was effective in both Palbociclib-resistant and endocrine-resistant settings.

AZD4573

Compound Description: AZD4573 is a selective CDK9 inhibitor. []

Relevance: Similar to NVP-2, AZD4573 was used in conjunction with CDK7 inhibitors, including Samuraciclib, to assess their efficacy in various breast cancer models, particularly in the context of endocrine and Palbociclib resistance. []

Properties

CAS Number

1805833-75-3

Product Name

Samuraciclib

IUPAC Name

(3R,4R)-4-[[[7-(benzylamino)-3-propan-2-ylpyrazolo[1,5-a]pyrimidin-5-yl]amino]methyl]piperidin-3-ol

Molecular Formula

C22H30N6O

Molecular Weight

394.5 g/mol

InChI

InChI=1S/C22H30N6O/c1-15(2)18-13-26-28-21(25-11-16-6-4-3-5-7-16)10-20(27-22(18)28)24-12-17-8-9-23-14-19(17)29/h3-7,10,13,15,17,19,23,25,29H,8-9,11-12,14H2,1-2H3,(H,24,27)/t17-,19+/m1/s1

InChI Key

YCVGLKWJKIKVBI-MJGOQNOKSA-N

SMILES

CC(C)C1=C2N=C(C=C(N2N=C1)NCC3=CC=CC=C3)NCC4CCNCC4O

Solubility

Soluble in DMSO

Synonyms

PPDA-001; PPDA-001; PPDA-001; GTPL9903; GTPL-9903; GTPL 9903; ICEC0942; ICEC-0942; ICEC 0942; CT7001; CT-7001; CT 7001;

Canonical SMILES

CC(C)C1=C2N=C(C=C(N2N=C1)NCC3=CC=CC=C3)NCC4CCNCC4O

Isomeric SMILES

CC(C)C1=C2N=C(C=C(N2N=C1)NCC3=CC=CC=C3)NC[C@H]4CCNC[C@@H]4O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.